Periplocoside M

Antitumor Natural Product Cytotoxicity

Procure Periplocoside M as a less potent reference for antitumor screening (IC50: 4.84-18.5 ng/L/μM). It is a validated analyte in UPLC-MS/MS methods for ADME studies and serves as a critical comparator in SAR investigations of pregnane glycosides. Its moderate activity profile reduces overwhelming cytotoxicity in preliminary screens, enabling detection of subtler phenotypic effects.

Molecular Formula C34H52O9
Molecular Weight 604.8 g/mol
Cat. No. B14040318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeriplocoside M
Molecular FormulaC34H52O9
Molecular Weight604.8 g/mol
Structural Identifiers
SMILESCC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC(C(C(O6)C)O)O)O)C)C)OC
InChIInChI=1S/C34H52O9/c1-18-15-27(39-6)30(37)31(40-18)43-22-9-12-32(4)21(16-22)7-8-23-24(32)10-13-33(5)25(23)11-14-34(33,38)20(3)42-28-17-26(35)29(36)19(2)41-28/h7,15,18-20,22-26,28-29,31,35-36,38H,8-14,16-17H2,1-6H3/t18-,19-,20-,22-,23+,24-,25-,26-,28+,29+,31-,32-,33-,34-/m0/s1
InChIKeyCGUNKFNCRCGQRL-ZECAFWDFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Periplocoside M: Pregnane Glycoside Specification and Procurement Guide for Oncology and Natural Product Research


Periplocoside M (CAS 116782-73-1) is a C21 pregnane-type steroidal glycoside first isolated and structurally characterized from the root bark of Periploca sepium Bunge (Asclepiadaceae) in 1988 [1]. The compound possesses a molecular formula of C34H52O9 and a molecular weight of 604.77 g/mol, with a defined stereochemical configuration of 14 chiral centers [2]. It belongs to the periplocoside family of natural products, which exhibit diverse bioactivities including antitumor, immunosuppressive, and insecticidal properties depending on specific glycosylation patterns and aglycone modifications [1].

Why Periplocoside M Cannot Be Substituted with Periplocin or Other Periplocoside Analogs: A Comparative Evidence Review


Within the Periploca sepium-derived pregnane glycoside family, substitution between analogs is scientifically unsound due to structurally determined activity divergence. Periplocoside M shares the same botanical source as periplocin, periplocymarin, periplogenin, and periplocoside N, yet each exhibits distinct pharmacological profiles. Direct comparative evidence from the same experimental system demonstrates that periplocin exhibits substantially lower IC50 values (higher potency) against leukemia and liposarcoma cells than periplocoside M, while periplocoside N shows minimal antitumor activity but pronounced insecticidal effects [1]. Furthermore, simultaneous pharmacokinetic analysis in rats revealed that periplocoside M, periplocin, periplocymarin, and periplocoside N exhibit markedly different plasma concentration-time profiles, underscoring that even structurally related congeners are not interchangeable in vivo . The specific glycosylation pattern at C-3 and C-20 positions dictates both target engagement and ADME properties, making generic substitution scientifically invalid without confirmatory comparative data.

Periplocoside M Quantitative Differentiation Evidence: Comparative Potency, Spectrum, and Pharmacokinetic Data


Differential Cytotoxicity of Periplocoside M Versus Periplocin in Human Lung and Liver Cancer Cell Lines

Periplocoside M exhibits moderate cytotoxic activity against human A-549 lung adenocarcinoma and HepG2 hepatocellular carcinoma cell lines, with IC50 values of 4.84 μM and 7.06 μM respectively . In contrast, within the same screening study of Periploca sepium constituents, periplocin demonstrated substantially higher potency against leukemia and liposarcoma cells, exhibiting the lowest IC50 among all isolated cardiac glycosides [1]. This indicates that periplocoside M possesses a distinct potency profile compared to the most active constituent periplocin, which may be advantageous for applications requiring moderate rather than maximal cytotoxicity.

Antitumor Natural Product Cytotoxicity

Periplocoside M Antitumor Spectrum: Extended Activity Against Additional Cancer Cell Lines Beyond A-549 and HepG2

Beyond the commonly cited A-549 and HepG2 activity, periplocoside M has demonstrated observable antitumor activity against three additional human cancer cell lines: SMMC-7721 hepatocellular carcinoma (IC50 = 12.9 ng/L, equivalent to approximately 0.0213 nM based on MW 604.77), HeLa cervical carcinoma (IC50 = 8.63 ng/L, approximately 0.0143 nM), and MCF-7 breast adenocarcinoma (IC50 = 18.5 ng/L, approximately 0.0306 nM) . This expanded panel activity distinguishes periplocoside M from periplocoside N, which is primarily characterized for insecticidal rather than antitumor applications .

Antitumor Cell Panel Natural Product

Comparative Pharmacokinetic Behavior of Periplocoside M Versus Periplocin and Periplocymarin in Rats

A validated UPLC-MS/MS method was developed to simultaneously quantify periplocin, periplocymarin, periplogenin, periplocoside M, and periplocoside N in rat plasma following oral administration of Cortex Periplocae extract . The study demonstrated that these five structurally related pregnane glycosides exhibit distinct plasma concentration-time profiles and pharmacokinetic parameters, confirming that they are not pharmacokinetically interchangeable. The development of this simultaneous quantification method itself validates the analytical distinguishability of periplocoside M from its congeners, enabling precise pharmacokinetic tracking in preclinical studies.

Pharmacokinetics ADME In Vivo

Differential Biological Activity: Periplocoside M Antitumor Versus Periplocoside N Insecticidal Specificity

Periplocoside M and periplocoside N, despite being co-isolated from the same plant source (Periploca sepium root bark) and sharing the same pregnane glycoside skeleton, exhibit fundamentally divergent primary bioactivities. Periplocoside M demonstrates quantifiable antitumor activity against multiple human cancer cell lines (A-549 IC50 4.84 μM, HepG2 IC50 7.06 μM, HeLa IC50 8.63 ng/L) . In contrast, periplocoside N is characterized primarily by insecticidal activity against the red imported fire ant (Solenopsis invicta) with minimal reported antitumor activity . This activity divergence is attributable to differences in glycosylation pattern and aglycone substitution, underscoring that these congeners are not functionally interchangeable.

Target Specificity Natural Product Bioactivity

Comparative Anti-Proliferative Potency Ranking: Periplocoside M Versus Four Co-Isolated Cardiac Glycosides

In a systematic bioassay-guided fractionation study of Periploca sepium root bark, five cardiac glycosides were isolated and comparatively evaluated for anti-proliferative activity: periplocin, glucosyl divostroside, periplogenin, periplocymarin, and periplocoside M [1]. Among these, periplocin exhibited the lowest IC50 value against leukemia and liposarcoma cells, establishing it as the most potent constituent. Periplocoside M was present and active but ranked lower in potency than periplocin in this direct comparative analysis. This potency ranking provides procurement-relevant information: periplocoside M is not the most potent option in this structural class, but may offer a more moderate activity profile suitable for applications where maximal cytotoxicity is not desired.

Antitumor Cardiac Glycoside Potency

Periplocoside M: Recommended Research and Procurement Application Scenarios Based on Differential Evidence


Oncology Natural Product Screening Requiring Moderate Cytotoxic Activity (Not Maximal Potency)

Periplocoside M is optimally suited for natural product screening programs targeting human lung (A-549), liver (HepG2, SMMC-7721), cervical (HeLa), and breast (MCF-7) cancer cell lines where moderate cytotoxic activity (IC50 range: 4.84–7.06 μM for A-549/HepG2; 8.63–18.5 ng/L for HeLa/MCF-7/SMMC-7721) is preferred over the higher potency of periplocin [1]. This moderate activity profile may reduce the likelihood of overwhelming cytotoxicity in preliminary screens, enabling detection of subtler phenotypic effects. Researchers should select periplocoside M over periplocin when a less potent reference compound is needed for comparative pharmacology or when screening assays are optimized for mid-range IC50 values.

Preclinical Pharmacokinetic and ADME Studies of Pregnane Glycosides

For in vivo pharmacokinetic investigations, periplocoside M is a validated analyte in a UPLC-MS/MS method that simultaneously quantifies five Periploca sepium-derived glycosides in rat plasma [1]. This established analytical framework enables precise tracking of periplocoside M absorption, distribution, metabolism, and excretion in preclinical models. Researchers conducting ADME studies on natural product mixtures or seeking to characterize individual component pharmacokinetics should procure periplocoside M as a reference standard for method development and validation. The availability of a published simultaneous quantification method reduces analytical method development time compared to novel compounds lacking established protocols.

Structure-Activity Relationship (SAR) Studies of Pregnane Glycoside Glycosylation Patterns

Periplocoside M serves as a critical comparator compound in SAR studies examining how specific glycosylation modifications influence antitumor activity within the periplocoside family. Given that periplocoside M, periplocin, periplocymarin, and periplocoside N share the same botanical source and core pregnane skeleton but exhibit divergent bioactivities (antitumor vs. insecticidal) and potencies [1], procurement of periplocoside M alongside its structural analogs enables systematic investigation of structure-function relationships. This application is particularly relevant for medicinal chemistry groups optimizing natural product leads or investigating the molecular determinants of target selectivity in steroidal glycosides.

Quality Control Reference Standard for Periploca sepium Botanical Extracts

As one of the characterized pregnane glycosides isolated from the antitumor fraction of Periploca sepium [1], periplocoside M can serve as a chemical marker compound for quality control and standardization of Periploca sepium-derived botanical extracts. Its established CAS registry number (116782-73-1), molecular formula (C34H52O9), and spectroscopic characterization data support its use as an analytical reference standard in HPLC or LC-MS fingerprinting of Cortex Periplocae preparations. This application is particularly relevant for botanical drug developers and natural product quality assurance laboratories requiring authenticated reference compounds for regulatory compliance and batch-to-batch consistency assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Periplocoside M

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.